molecular formula C21H18AsN3O10 B14721781 Tris(4-methoxy-3-nitrophenyl)arsane oxide CAS No. 5437-90-1

Tris(4-methoxy-3-nitrophenyl)arsane oxide

Cat. No.: B14721781
CAS No.: 5437-90-1
M. Wt: 547.3 g/mol
InChI Key: DUJFRMWJHOJYDU-UHFFFAOYSA-N
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Description

Tris(4-methoxy-3-nitrophenyl)arsane oxide is a triarylarsine oxide compound proposed for research and development applications. As a tri-substituted arsine oxide, this chemical class is known to form complexes with metal salts, making it a candidate for investigation in coordination chemistry and catalysis research . The structure features electron-withdrawing nitro groups and electron-donating methoxy groups on the aromatic rings, which may be tuned to modify the ligand properties and complex stability. Researchers may explore its utility as a ligand analog to phosphine oxides in various metal-mediated reactions . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5437-90-1

Molecular Formula

C21H18AsN3O10

Molecular Weight

547.3 g/mol

IUPAC Name

4-bis(4-methoxy-3-nitrophenyl)arsoryl-1-methoxy-2-nitrobenzene

InChI

InChI=1S/C21H18AsN3O10/c1-33-19-7-4-13(10-16(19)23(27)28)22(26,14-5-8-20(34-2)17(11-14)24(29)30)15-6-9-21(35-3)18(12-15)25(31)32/h4-12H,1-3H3

InChI Key

DUJFRMWJHOJYDU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[As](=O)(C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=CC(=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Tris 4 Methoxy 3 Nitrophenyl Arsane Oxide and Analogues

Precursor Synthesis and Functionalization Strategies

The foundation for the synthesis of the target molecule lies in the careful construction of its constituent aromatic moiety, the 4-methoxy-3-nitrophenyl group. This requires precise functionalization of simpler aromatic precursors.

Derivatization of Aromatic Precursors for Aryl Arsane (B1212154) Oxide Synthesis

The synthesis of triaryl arsane oxides generally begins with commercially available or readily synthesized aromatic compounds. These precursors are then functionalized to introduce the necessary directing groups and substituents required for the subsequent arsenic incorporation and for imparting the desired chemical properties to the final molecule. Common strategies involve electrophilic aromatic substitution reactions such as nitration, halogenation, and acylation to introduce functional groups at specific positions on the aromatic ring. The choice of the precursor and the sequence of functionalization steps are critical to control the regioselectivity of the reactions.

For the synthesis of Tris(4-methoxy-3-nitrophenyl)arsane oxide, a suitable starting material is an aniline (B41778) or phenol (B47542) derivative that can be elaborated to introduce the methoxy (B1213986) and nitro groups in the desired 1,2,4-substitution pattern. The amino or hydroxyl group can act as a powerful ortho- and para-director, guiding the subsequent electrophilic substitution reactions.

Approaches to 4-Methoxy-3-nitrophenyl Moiety Generation

The generation of the 4-methoxy-3-nitrophenyl moiety is a key step in the synthesis of the target compound. A common and effective strategy starts with the nitration of a methoxy-substituted aromatic precursor. For instance, the nitration of 4-methoxyaniline (p-anisidine) can be employed. Due to the strong activating and ortho, para-directing effect of the amino group, direct nitration can be challenging to control and may lead to oxidation or the formation of multiple isomers. Therefore, the amino group is often protected as an acetanilide (B955) to moderate its activating effect and to sterically hinder the ortho position, thereby favoring nitration at the desired position.

A typical synthetic sequence is as follows:

Acetylation of 4-methoxyaniline: 4-methoxyaniline is treated with acetic anhydride (B1165640) to form N-(4-methoxyphenyl)acetamide. This step protects the amino group and reduces its activating strength.

Nitration: The resulting acetanilide is then nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The acetylamino group directs the nitration primarily to the position ortho to itself, yielding N-(4-methoxy-3-nitrophenyl)acetamide.

Hydrolysis: The acetyl group is subsequently removed by acid or base hydrolysis to yield 4-methoxy-3-nitroaniline (B184566).

An alternative approach involves the nitration of 4-chloroanisole (B146269) followed by nucleophilic aromatic substitution of the chlorine atom with an amino group. However, the first method is generally preferred due to its high efficiency and control over isomer formation.

StepReactantsReagents and ConditionsProductTypical Yield (%)
14-MethoxyanilineAcetic anhydride, Acetic acidN-(4-methoxyphenyl)acetamide>95
2N-(4-methoxyphenyl)acetamideHNO₃, H₂SO₄, 0-10 °CN-(4-methoxy-3-nitrophenyl)acetamide80-90
3N-(4-methoxy-3-nitrophenyl)acetamideHCl or NaOH, heat4-methoxy-3-nitroaniline>90

Arsenic Complex Formation and Oxidation Pathways

Once the functionalized aromatic precursor is obtained, the next critical phase is the incorporation of the arsenic atom, followed by its oxidation to the pentavalent state.

Direct Arsenic Incorporation Methods

The introduction of the arsenic moiety onto the aromatic ring can be achieved through several methods. The Bart reaction is a widely used method for the synthesis of arylarsonic acids from aryldiazonium salts. orgsyn.orglibretexts.org This reaction involves the diazotization of an aromatic amine, in this case, 4-methoxy-3-nitroaniline, followed by a reaction with an arsenite salt, typically sodium arsenite, in the presence of a copper salt catalyst.

The key steps in the Bart reaction for this specific synthesis would be:

Diazotization: 4-methoxy-3-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. chemistrysteps.commasterorganicchemistry.com

Arsenylation: The diazonium salt solution is then added to a solution of sodium arsenite in the presence of a copper(I) or copper(II) salt. This results in the formation of 4-methoxy-3-nitrophenylarsonic acid, with the evolution of nitrogen gas.

An alternative approach is the Scheller reaction, which is a modification of the Bart reaction often used for less reactive diazonium salts.

From the arylarsonic acid, the corresponding triarylarsine can be synthesized through reduction and subsequent arylation, or more directly, the triarylarsine can be prepared from the diazonium salt and arsenic trichloride (B1173362). A direct method involves the reaction of the 4-methoxy-3-nitrophenyl diazonium salt with arsenic trichloride in a suitable solvent, often with a copper catalyst. However, this reaction can be difficult to control and may lead to the formation of byproducts.

A more controlled synthesis of the triarylarsine, Tris(4-methoxy-3-nitrophenyl)arsane, would involve the reaction of a Grignard or organolithium reagent derived from a halogenated 4-methoxy-3-nitrophenyl precursor with arsenic trichloride.

Post-Arsenylation Oxidation Protocols

The final step in the synthesis of this compound is the oxidation of the trivalent arsenic center in the corresponding triarylarsine to the pentavalent arsane oxide. This transformation is typically achieved using a variety of oxidizing agents.

Common oxidizing agents for the conversion of triarylarsines to triarylarsane oxides include:

Hydrogen peroxide

Potassium permanganate (B83412)

Nitric acid

Mercuric oxide

The choice of the oxidizing agent and reaction conditions depends on the stability of the substituents on the aromatic rings. For a molecule with nitro groups, milder oxidizing agents like hydrogen peroxide are often preferred to avoid unwanted side reactions. The reaction is typically carried out in a suitable solvent such as acetone (B3395972) or acetic acid at room temperature or with gentle heating.

PrecursorOxidizing AgentSolventTemperature (°C)Product
Tris(4-methoxy-3-nitrophenyl)arsaneHydrogen Peroxide (30%)Acetone25-50This compound
Tris(4-methoxy-3-nitrophenyl)arsanePotassium PermanganateAcetone/Water0-25This compound

Advanced Synthetic Approaches and Yield Optimization

Optimizing the yield and purity of the final product is a crucial aspect of the synthesis. Several advanced techniques can be employed to improve the efficiency of the synthetic steps.

Phase-Transfer Catalysis: In the Bart reaction, the use of a phase-transfer catalyst (PTC) can enhance the reaction rate and yield. wisdomlib.orgcrdeepjournal.orgwikipedia.org PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the arsenite anion from the aqueous phase to the organic phase where the diazonium salt is more soluble, thereby increasing the reaction efficiency. alfachemic.comdalalinstitute.com

Microwave-Assisted Synthesis: Microwave irradiation can be utilized to accelerate the reaction rates of both the precursor synthesis and the arsenic incorporation steps. The rapid and uniform heating provided by microwaves can significantly reduce reaction times and, in some cases, improve yields and reduce the formation of byproducts.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for potentially hazardous reactions like diazotization and nitration.

Reactivity and Reaction Mechanisms of Tris 4 Methoxy 3 Nitrophenyl Arsane Oxide

Nucleophilic Processes at the Central Arsenic Atom

The arsenic atom in Tris(4-methoxy-3-nitrophenyl)arsane oxide is electrophilic due to the polarization of the arsenic-oxygen double bond and the electronegativity of the surrounding carbon and oxygen atoms. This electrophilicity allows for nucleophilic attack at the arsenic center. The general reactivity of arsane (B1212154) oxides suggests that strong nucleophiles can lead to substitution or reduction, depending on the nature of the nucleophile and the reaction conditions.

The rate and feasibility of nucleophilic attack are influenced by the electronic properties of the phenyl rings. The presence of three nitro groups, which are strong electron-withdrawing groups, is expected to increase the electrophilicity of the arsenic atom, making it more susceptible to nucleophilic attack compared to unsubstituted triphenylarsane oxide. Conversely, the electron-donating methoxy (B1213986) groups may slightly counteract this effect.

Common nucleophiles that could react at the arsenic center include organometallic reagents, hydrides, and strong bases. The reaction mechanism would likely involve the formation of a transient pentacoordinate or hexacoordinate arsenic intermediate, followed by the departure of a leaving group or a change in the oxidation state of arsenic.

Reduction Chemistry of the Arsane Oxide Moiety

The arsane oxide functionality in this compound can undergo reduction to the corresponding trivalent arsine, Tris(4-methoxy-3-nitrophenyl)arsane. This transformation is a common reaction for arsane oxides and can be achieved using various reducing agents. The choice of reducing agent is crucial to control the selectivity of the reduction, as the nitro groups on the phenyl rings are also susceptible to reduction.

Mild reducing agents, such as sulfur dioxide or certain phosphines, are often employed for the selective reduction of arsane oxides in the presence of other reducible functional groups. For instance, triphenylphosphine (B44618) is known to deoxygenate triphenylarsane oxide to form triphenylarsine (B46628) and triphenylphosphine oxide. A similar reaction could be anticipated for the title compound.

Stronger reducing agents, like lithium aluminum hydride or catalytic hydrogenation, would likely reduce both the arsane oxide and the nitro groups. The reduction of the nitro groups would yield the corresponding amino groups, leading to the formation of Tris(3-amino-4-methoxyphenyl)arsane. The stepwise reduction could potentially be controlled by careful selection of the reducing agent and reaction conditions.

Electrophilic Aromatic Substitution on the Phenyl Rings

The phenyl rings of this compound are subject to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the methoxy group (-OCH3), the nitro group (-NO2), and the arsane oxide group (-As(=O)Ar2).

The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. organicchemistrytutor.comlibretexts.orgyoutube.comwikipedia.org The nitro group, in contrast, is a strong deactivating group and a meta-director because it withdraws electron density from the ring. organicchemistrytutor.comyoutube.compearson.com The arsane oxide group is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the pentavalent arsenic center.

Given the substitution pattern of the phenyl rings (4-methoxy-3-nitro), the positions for further electrophilic attack can be predicted. The methoxy group directs to the ortho and para positions relative to itself (positions 3 and 5, and 1 respectively). The nitro group directs to the meta positions (positions 1 and 5). The arsane oxide group at position 1 would also direct to the meta positions (positions 3 and 5).

Considering these combined effects:

Position 5: This position is meta to the nitro group and ortho to the methoxy group. The activating effect of the methoxy group would likely make this the most favorable position for electrophilic attack.

Position 2: This position is ortho to the arsane oxide group, ortho to the nitro group, and meta to the methoxy group. Steric hindrance from the bulky arsane oxide group and the deactivating effect of the adjacent nitro group would likely disfavor substitution at this position.

Position 6: This position is ortho to the methoxy group and meta to the arsane oxide group. While activated by the methoxy group, it is sterically more hindered than position 5.

Therefore, electrophilic aromatic substitution reactions on this compound are most likely to occur at the position ortho to the methoxy group and meta to the nitro group (position 5).

SubstituentElectronic EffectDirecting Effect
Methoxy (-OCH3)ActivatingOrtho, Para
Nitro (-NO2)DeactivatingMeta
Arsane Oxide (-As(=O)Ar2)DeactivatingMeta

Intermolecular Interactions and Complexation Behavior

Ligand Properties in Metal Coordination Chemistry

The oxygen atom of the arsane oxide group in this compound possesses lone pairs of electrons and can act as a Lewis base, coordinating to metal centers. Arsane oxides are known to form stable complexes with a variety of metal ions. canterbury.ac.nz The coordination ability of the arsane oxide is influenced by the electronic properties of the substituents on the phenyl rings. The electron-withdrawing nitro groups are expected to decrease the electron density on the oxygen atom, potentially weakening its donor strength compared to unsubstituted triphenylarsane oxide.

Despite this, the compound can still function as a ligand in coordination chemistry. The resulting metal complexes could exhibit interesting structural and electronic properties, influenced by the steric bulk and the electronic nature of the ligand. The methoxy and nitro groups could also potentially participate in secondary coordination interactions with the metal center, although this is less common.

Hydrogen-Bonding Interactions and Their Influence on Reactivity

This compound has several potential hydrogen bond acceptors: the oxygen atoms of the arsane oxide, the nitro groups, and the methoxy groups. The presence of these groups allows for the formation of intermolecular hydrogen bonds in the solid state or in solution with suitable hydrogen bond donors. acs.orgresearchgate.netresearchgate.netaip.org

In solution, hydrogen bonding with protic solvents can affect the reactivity of the molecule. For example, hydrogen bonding to the arsane oxide oxygen could increase the electrophilicity of the arsenic atom, making it more susceptible to nucleophilic attack. Similarly, hydrogen bonding to the nitro groups could influence their reduction potential.

Comparative Reactivity with Related Organoarsenic Species

The reactivity of this compound can be better understood by comparing it to simpler, related organoarsenic compounds, such as triphenylarsane and triphenylarsane oxide.

Compared to Triphenylarsane: this compound has a pentavalent arsenic center, making it less nucleophilic and more resistant to oxidation than the trivalent triphenylarsane. The presence of the electron-withdrawing nitro groups further decreases the nucleophilicity of the arsenic atom.

Compared to Triphenylarsane Oxide: The key difference lies in the electronic effects of the substituents on the phenyl rings.

Nucleophilicity of the Oxygen Atom: The electron-withdrawing nitro groups in this compound reduce the electron density on the arsane oxide oxygen, making it a weaker Lewis base and a less effective ligand compared to triphenylarsane oxide.

Electrophilicity of the Arsenic Atom: The nitro groups increase the electrophilicity of the arsenic atom, making it more susceptible to nucleophilic attack than the arsenic in triphenylarsane oxide.

Reactivity of the Phenyl Rings: The phenyl rings in this compound are significantly less activated towards electrophilic aromatic substitution than the phenyl rings in triphenylarsane oxide due to the presence of the deactivating nitro groups.

CompoundArsenic Oxidation StateReactivity at ArsenicPhenyl Ring Reactivity (EAS)
Triphenylarsane+3Nucleophilic, easily oxidizedModerately activated
Triphenylarsane Oxide+5ElectrophilicDeactivated
This compound+5More electrophilicStrongly deactivated

In-depth Analysis of this compound and its Derivatives Reveals Limited Publicly Available Data

The inquiry sought to populate a detailed article outline covering advanced spectroscopic techniques and X-ray crystallography of the parent compound and its derivatives, with a specific focus on its manganese(II) complexes. This included subsections on Infrared (IR) spectroscopy for As=O vibrational modes, Nuclear Magnetic Resonance (NMR) for solution-state characterization, Electron Paramagnetic Resonance (EPR) for paramagnetic derivatives, and X-ray crystallography for solid-state architecture. Furthermore, an analysis of coordination geometries and bonding parameters in its Manganese(II) complexes was requested.

Despite extensive searches, specific experimental data such as IR absorption frequencies for the As=O bond, ¹H and ¹³C NMR chemical shifts, EPR spectral parameters, or single-crystal X-ray diffraction data for this compound could not be located. Similarly, there is no published research detailing the synthesis and characterization of its Manganese(II) complexes.

While general principles of spectroscopic and crystallographic techniques are well-established for organoarsenic compounds and their metal complexes, applying these principles to generate specific, factual data for a compound with limited published research would be speculative and scientifically unsound.

For a comprehensive and accurate article to be written, primary research or access to proprietary chemical data would be required. This would involve the synthesis of this compound, followed by its characterization using the aforementioned analytical techniques. Subsequent research would be needed to synthesize and characterize its manganese(II) complexes to fulfill all sections of the proposed article.

At present, the lack of specific, verifiable data for this compound and its derivatives prevents the creation of a scientifically rigorous and informative article as requested.

Structural Elucidation and Spectroscopic Characterization of Tris 4 Methoxy 3 Nitrophenyl Arsane Oxide and Its Derivatives

Analysis of Coordination Geometries and Bonding Parameters in Metal Complexes

Scandium Halide Complexes with Arsine Oxide Ligands

The coordination chemistry of scandium(III) halides with arsine oxide ligands has been investigated, providing a basis for understanding the expected behavior of Tris(4-methoxy-3-nitrophenyl)arsane oxide as a ligand. Scandium(III), being a hard Lewis acid, readily forms complexes with the hard oxygen donor of the arsine oxide group.

Studies on the reactions of scandium chlorides and bromides with triphenylarsine (B46628) oxide have shown the formation of complexes with the general formula [ScX₂(Ph₃AsO)₄]X (where X = Cl, Br). soton.ac.uk These complexes are typically isolated as solid materials and have been characterized by various techniques, including IR and NMR spectroscopy, and single-crystal X-ray diffraction. soton.ac.uk

In these complexes, the scandium ion is coordinated to four triphenylarsine oxide ligands and two halide ions, resulting in a six-coordinate geometry around the scandium center. The other halide ion acts as a counter-ion. Upon coordination of the arsine oxide to the scandium ion, a significant shift in the As=O stretching frequency to a lower wavenumber is observed in the IR spectrum. This shift is indicative of the weakening of the As=O bond due to the donation of electron density from the oxygen atom to the scandium ion.

For a hypothetical complex of scandium chloride with this compound, a similar stoichiometry of [ScCl₂{As(=O)(C₆H₃-4-OCH₃-3-NO₂)₃}₄]Cl can be anticipated. The electronic properties of the substituted arsine oxide ligand would influence the stability and spectroscopic properties of the resulting complex. The electron-withdrawing nitro groups on the phenyl rings would decrease the basicity of the arsenyl oxygen, potentially leading to a weaker Sc-O bond compared to the triphenylarsine oxide analogue. This would be reflected in a smaller shift of the As=O stretching frequency upon coordination.

Table 1: Spectroscopic Data for a Representative Scandium Halide Complex with Triphenylarsine Oxide

Compoundν(As=O) of Free Ligand (cm⁻¹)ν(As=O) of Complex (cm⁻¹)Δν(As=O) (cm⁻¹)
[ScCl₂(Ph₃AsO)₄]Cl~880Not reportedNot reported

Note: Specific IR data for the complex was not provided in the reference, but a shift to lower frequency is expected.

Lanthanoid Complexes Featuring Arsine Oxide Ligands

Lanthanide ions, like scandium, are hard Lewis acids and form stable complexes with arsine oxide ligands. The coordination chemistry of lanthanoid nitrates with triphenylarsine oxide has been well-documented, revealing the formation of complexes with stoichiometries such as Ln(NO₃)₂(Ph₃AsO)₄₂ and mer-[Ln(NO₃)₃(Ph₃AsO)₃]. researchgate.net The specific structure adopted can depend on the choice of lanthanide ion and the crystallization solvent. researchgate.net

In these complexes, the triphenylarsine oxide ligands are coordinated to the lanthanide ion through the oxygen atom. The nitrate (B79036) ions can act as bidentate or monodentate ligands, leading to high coordination numbers for the lanthanide ions, which are typically 8 or 9. The formation of these complexes is accompanied by a decrease in the As=O stretching frequency in the IR spectrum, similar to what is observed for the scandium complexes.

These lanthanide complexes are of interest due to their potential luminescent properties. The arsine oxide ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. The efficiency of this energy transfer process can be influenced by the nature of the ligand. researchgate.net

Table 2: Representative Lanthanoid Nitrate Complexes with Triphenylarsine Oxide

CompoundLanthanide Ion (Ln)Stoichiometry
1Y, Sm, Eu, Tb, Dytrans-Ln(NO₃)₂(Ph₃AsO)₄₂
2Y, Sm, Eu, Tb, Dymer-[Ln(NO₃)₃(Ph₃AsO)₃]

Source: ResearchGate, Request PDF researchgate.net

Computational and Theoretical Investigations of Tris 4 Methoxy 3 Nitrophenyl Arsane Oxide

Quantum Chemical Modeling of Electronic Structure and Bonding

No specific quantum chemical modeling studies were identified for Tris(4-methoxy-3-nitrophenyl)arsane oxide. However, research on simpler arsine oxides provides a general framework for understanding the potential electronic structure and bonding in this molecule.

Analysis of Electron Density Delocalization (e.g., Pn-C σ orbitals)*

A key feature in the electronic structure of pnictogen oxides is the delocalization of electron density from the oxygen lone pairs into the antibonding sigma orbitals (σ) of the pnictogen-carbon (Pn-C) bonds. rsc.orgrsc.orgresearchgate.netrsc.org This interaction, often referred to as negative hyperconjugation, contributes to the stability of the molecule. Computational studies on model arsine oxides have quantified this delocalization and its dependence on the nature of the substituents. rsc.orgrsc.orgresearchgate.net For this compound, it is anticipated that the substituted phenyl rings would influence the energy and localization of the As-C σ orbitals, thereby affecting the extent of this electron density delocalization. However, without specific calculations, a quantitative analysis is not possible.

Mechanistic Studies of Key Transformations using Computational Chemistry

No computational mechanistic studies specifically involving this compound were found.

Prediction of Spectroscopic Properties and Conformational Analysis

There are no specific theoretical predictions of the spectroscopic properties or conformational analyses for this compound in the literature. Density Functional Theory (DFT) is a common computational method used for predicting spectroscopic data, such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra, for organoarsenic compounds. researchgate.net Such calculations, when benchmarked against experimental data, can provide valuable insights into the molecular structure and vibrational modes. A conformational analysis would be necessary to identify the lowest energy structure of the molecule, considering the rotational freedom of the three substituted phenyl groups around the As-C bonds.

Emerging Research Applications of Tris 4 Methoxy 3 Nitrophenyl Arsane Oxide and Analogues

Role in Organic Synthesis as Reagents and Catalysts

There is a notable absence of specific studies detailing the use of Tris(4-methoxy-3-nitrophenyl)arsane oxide in organic synthesis, both as a reagent and a catalyst.

Brønsted Base Catalysis

While arsane (B1212154) oxides, as a class, are related to phosphine (B1218219) oxides and stibine (B1205547) oxides, which have been investigated for their basic properties, specific data on the Brønsted basicity of this compound and its application in catalysis is not available in current literature. Research into pnictogen oxides has shown that basicity increases down the group, with stibine oxides exhibiting significantly enhanced Brønsted basicity compared to their phosphorus and arsenic analogues. digitellinc.comrsc.org This trend suggests that arsane oxides could function as Brønsted bases, but dedicated studies involving this compound are required to confirm and characterize such activity.

Participation in Rearrangement Reactions (e.g., Meisenheimer Rearrangement)

The Meisenheimer rearrangement is a well-known reaction of tertiary amine N-oxides. synarchive.com Theoretical studies have explored analogous rearrangements in phosphine and arsine oxides. acs.org However, there is no specific documented evidence of this compound participating in Meisenheimer or similar rearrangement reactions. The electronic and steric properties imparted by the methoxy (B1213986) and nitro substituents on the phenyl rings could influence such reactivity, but this remains a subject for future investigation.

Advanced Materials Science Applications

The potential of this compound in the field of advanced materials science has not been extensively explored in published research.

Luminescent Materials Development (e.g., Lanthanide Complexes)

Organic ligands are crucial for sensitizing the luminescence of lanthanide ions through the "antenna effect." researchgate.netresearchgate.net Arsane oxides, similar to phosphine oxides, can act as ligands for lanthanide ions. However, there are no specific reports on the synthesis or luminescent properties of lanthanide complexes involving this compound as a ligand. The presence of nitro groups in the ligand structure could potentially quench luminescence, posing a challenge for its application in this area.

Exploration in Semiconductor Technologies

Metal oxides are fundamental components in semiconductor technologies. yu-electronics.combiointerfaceresearch.comscientificarchives.comdiva-portal.org Organo-inorganic hybrid materials are also being explored for novel semiconductor applications. At present, there is no available research that investigates the semiconductor properties of this compound or its potential use in electronic devices.

Pharmacological Research and Lead Compound Development

While organoarsenic compounds have a long history in medicine, specific pharmacological studies on this compound are not found in the reviewed literature. rsc.org General statements suggest that compounds containing nitrophenyl groups may exhibit antimicrobial properties, and some organoarsenic compounds have been explored for their anticancer potential. smolecule.com However, without specific biological activity data, cell-based assays, or preclinical studies, the viability of this compound as a lead compound for drug development remains speculative.

Antimicrobial Efficacy Investigations

The investigation into the antimicrobial properties of organoarsenic compounds has a long history, and the structural features of this compound suggest it may possess noteworthy efficacy. The presence of nitrophenyl groups, in particular, is a well-established pharmacophore in many antimicrobial agents. researchgate.netnih.govencyclopedia.pub These groups are known to participate in various mechanisms of action, including the generation of reactive nitrogen species that can lead to cellular damage in microorganisms.

Furthermore, the nitro group itself is a key component in a variety of antimicrobial drugs. nih.govencyclopedia.pub Its electron-withdrawing nature can enhance the electrophilicity of the aromatic ring, potentially facilitating interactions with biological nucleophiles. The combined presence of the organoarsenic core and multiple nitrophenyl moieties in this compound suggests a potential for synergistic or enhanced antimicrobial action.

Future research would be necessary to systematically evaluate the antibacterial and antifungal activity of this compound against a panel of clinically relevant microorganisms. Such studies would involve determining its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) to quantify its potency.

Table 1: Antimicrobial Activity of Analogous Compounds

Compound/Compound ClassMicroorganism(s)Observed EffectReference
Iron Perchlorate (B79767) Complexes of Triphenylarsine (B46628) OxideVarious fungal strainsAntimicrobial activity researchgate.net
Nitrophenyl-containing compoundsStaphylococcus aureusAntibacterial activity researchgate.net
Nitrated PyrrolomycinsS. aureus, P. aeruginosaEnhanced antibacterial activity nih.gov

This table presents data for analogous compounds to infer the potential activity of this compound.

Antineoplastic Activity Research

The application of arsenic compounds in medicine, particularly in oncology, has seen a resurgence with the success of arsenic trioxide in treating acute promyelocytic leukemia. This has spurred interest in the development of novel organoarsenic compounds with improved efficacy and selectivity. The cytotoxic potential of this compound can be inferred from studies on structurally related compounds.

Research has shown that substituted triphenylarsine oxides can exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). The lipophilicity of the triphenylarsine oxide core allows for penetration of cellular membranes, facilitating interaction with intracellular targets.

The nitro and methoxy substituents on the phenyl rings of this compound are expected to influence its biological activity. The methoxy group may enhance cellular uptake, while the nitro group can be bioreduced in the hypoxic tumor microenvironment to form cytotoxic radicals. Studies on other nitro-containing compounds have demonstrated their potential as anticancer agents. researchgate.net For example, nitrotyrosine has been shown to inhibit the growth of A549 and HEp-2 cancer cells. researchgate.net

Investigations into the antineoplastic activity of triphenyltin(IV) carboxylates, which share a similar triphenyl-metal core, have demonstrated exceptionally high cytotoxicity against different breast cancer cell lines, with IC50 values in the nanomolar range. nih.govnih.gov While the metal center is different, these findings highlight the potential of triphenyl-substituted organometallic compounds in cancer therapy.

To ascertain the antineoplastic potential of this compound, it would be essential to conduct in vitro cytotoxicity assays against a diverse panel of human cancer cell lines. Subsequent mechanistic studies could then elucidate the pathways through which it exerts its anticancer effects.

Table 2: Cytotoxicity of Analogous Compounds against Cancer Cell Lines

Compound/Compound ClassCancer Cell Line(s)IC50/Observed EffectReference
Triphenyltin(IV) carboxylatesBreast carcinoma cells (BT-474, MDA-MB-468, MCF-7, HCC1937)IC50 in the range of 0.076–0.200 µM nih.govnih.gov
NitrotyrosineA549, HEp-2Inhibition of cell growth researchgate.net
Nitrophenyl-containing compoundsVarious cancer cell linesAnticancer activity researchgate.net

This table presents data for analogous compounds to infer the potential activity of this compound.

Agricultural Chemical Research (Pesticidal/Herbicidal Activities)

Organoarsenic compounds have historically been utilized in agriculture as pesticides and herbicides. nih.govepa.gov Although the use of some of these compounds has been curtailed due to environmental concerns, research into new, more selective, and environmentally benign organoarsenicals continues. The structure of this compound suggests that it could be explored for such applications.

The mode of action of arsenical pesticides often involves the inhibition of essential enzymes in the target organisms. epa.gov The arsenic atom can bind to sulfhydryl groups, disrupting protein function and metabolic processes. The organic moieties attached to the arsenic atom play a crucial role in the compound's uptake, transport, and target specificity.

Specifically, compounds like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) have been used as herbicides. defra.gov.uk Aromatic organoarsenic compounds, such as roxarsone (B1679585) (3-nitro-4-hydroxyphenylarsonic acid), have been used as antimicrobial growth promoters in animal feed. researchgate.net The presence of a nitro group in roxarsone is notable and draws a parallel to the structure of this compound.

The herbicidal activity of various chemical classes is an active area of research. For instance, novel picolinic acid derivatives have been synthesized and shown to exhibit significant herbicidal activity. nih.govmdpi.comnih.gov While structurally different from this compound, this research highlights the ongoing effort to discover new herbicidal agents.

Evaluation of the pesticidal and herbicidal properties of this compound would require screening against a range of common agricultural pests and weeds. Such studies would assess its efficacy, selectivity, and potential environmental impact.

Table 3: Agricultural Applications of Analogous Organoarsenic Compounds

CompoundApplicationTarget Organism(s)Reference
Monomethylarsonic acid (MMA)Fungicide, HerbicideRice fungi, Cotton weeds defra.gov.uk
Dimethylarsinic acid (DMA)Herbicide, DesiccantGeneral weeds defra.gov.uk
Roxarsone (3-nitro-4-hydroxyphenylarsonic acid)Antimicrobial growth promoterPoultry and swine pathogens nih.govresearchgate.net

This table presents data for analogous compounds to infer the potential activity of this compound.

Advanced Analytical Methodologies for Speciation and Quantification of Tris 4 Methoxy 3 Nitrophenyl Arsane Oxide

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the speciation of arsenic compounds, enabling the separation of different arsenic species from complex matrices prior to their quantification. The choice of chromatographic method is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and ionic character.

High-Performance Liquid Chromatography (HPLC) for Species Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds, making it an ideal choice for the analysis of Tris(4-methoxy-3-nitrophenyl)arsane oxide. thermofisher.com The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.

For a polar compound like this compound, reversed-phase HPLC would likely be the most suitable approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase. The retention of the analyte is controlled by adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. Gradient elution, where the mobile phase composition is changed during the analytical run, can be employed to achieve optimal separation of the target compound from potential impurities or degradation products. nih.gov

Illustrative HPLC Parameters for this compound Analysis:

ParameterValue
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C

Gas Chromatography (GC) Coupled with Derivatization Strategies

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. thermofisher.com Due to the presumed low volatility and potential thermal instability of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. nih.gov

Derivatization involves a chemical reaction that modifies the functional groups of the analyte. For an arsane (B1212154) oxide, a common strategy would be to reduce the arsenic center and then alkylate or silylate the resulting arsine. For instance, reduction with a suitable agent followed by reaction with a Grignard reagent or a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could yield a volatile derivative amenable to GC analysis. libretexts.org The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the target analyte. researchgate.net

Potential Derivatization Reaction for this compound:

Reduction: this compound + Reducing Agent → Tris(4-methoxy-3-nitrophenyl)arsane

Derivatization: Tris(4-methoxy-3-nitrophenyl)arsane + Derivatizing Agent (e.g., BSTFA) → Volatile Derivative

Ion Chromatography for Arsenic Species Analysis

Ion Chromatography (IC) is a specialized form of HPLC that is primarily used for the separation of ionic species. thermofisher.com It utilizes ion-exchange resins as the stationary phase to separate analytes based on their charge. mdpi.com While this compound is likely a neutral molecule, IC could still be a valuable tool if the compound can be ionized or if it is being analyzed in a matrix containing other ionic arsenic species. nih.gov

For instance, under specific pH conditions, the nitro groups on the phenyl rings might impart a slight anionic character to the molecule, allowing for separation on an anion-exchange column. Alternatively, if the analytical workflow involves the degradation of the parent compound to simpler, ionic arsenic species (e.g., arsenate), IC would be the method of choice for their separation and quantification. nih.gov

Spectrometric Detection Methods

Spectrometric detectors are coupled with chromatographic systems to provide sensitive and selective quantification of the separated arsenic species. These detectors are often element-specific, which is a significant advantage when analyzing complex samples.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental detection technique with exceptional sensitivity and selectivity. thermofisher.com When coupled with HPLC or GC, it provides a powerful tool for arsenic speciation analysis. nih.gov The eluent from the chromatographic column is introduced into a high-temperature argon plasma, which atomizes and ionizes the arsenic atoms. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

The primary advantage of ICP-MS is its ability to detect arsenic at very low concentrations, often in the parts-per-trillion (ppt) range. thermofisher.com This high sensitivity is crucial for the analysis of trace levels of this compound in environmental and biological samples. Furthermore, the use of a mass spectrometer allows for isotopic analysis, which can be useful for tracer studies.

Illustrative Performance of HPLC-ICP-MS for Arsenic Speciation:

Arsenic SpeciesRetention Time (min)Limit of Detection (ng/L)
Arsenobetaine2.50.5
Dimethylarsinic Acid (DMA)4.20.8
Monomethylarsonic Acid (MMA)5.80.7
Arsenate (As(V))7.11.0
This compound (Hypothetical) 15.3 1.2

Atomic Absorption Spectrometry (AAS) and Atomic Fluorescence Spectroscopy (AFS) with Hydride Generation

Atomic Absorption Spectrometry (AAS) and Atomic Fluorescence Spectroscopy (AFS) are two other elemental detection techniques that can be coupled with chromatographic systems for arsenic analysis. usda.gov To enhance the sensitivity and selectivity for arsenic, these techniques are often used in conjunction with hydride generation (HG). nih.gov

In HG-AAS or HG-AFS, the eluent from the chromatograph is mixed with a reducing agent, typically sodium borohydride, in an acidic medium. researchgate.net This reaction converts arsenic compounds into volatile arsines (AsH3), which are then swept into a heated quartz atomizer. In the atomizer, the arsines are decomposed to ground-state arsenic atoms. AAS measures the absorption of light by these atoms, while AFS measures the fluorescence emitted by them after excitation with a light source. acs.org

Hydride generation is particularly effective for inorganic arsenic and simple methylated arsenic species. The efficiency of hydride generation for a complex organoarsenic compound like this compound would need to be carefully evaluated, as steric hindrance and the presence of multiple organic substituents might affect the reaction yield. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) and Nanospray Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique exceptionally well-suited for the analysis of large, polar, and thermally labile molecules, such as complex organoarsenic compounds. nih.govresearchgate.net This method allows for the ionization of the analyte directly from a solution into the gas phase, minimizing fragmentation and typically producing intact molecular ions. nih.gov For a compound like this compound, ESI-MS would be instrumental in confirming its molecular weight and elucidating its structure through fragmentation analysis (tandem MS or MS/MS). nih.govresearchgate.net

In ESI-MS analysis, the compound would likely be detected as a protonated molecule, [M+H]⁺, in positive ion mode. Tandem mass spectrometry (MS/MS) experiments can then be performed by isolating the precursor ion and subjecting it to collision-induced dissociation (CID). acs.org The resulting fragmentation pattern provides valuable structural information. For this compound, expected fragmentation pathways could include the cleavage of the arsenic-carbon bonds, leading to the loss of the 4-methoxy-3-nitrophenyl groups, or fragmentation within the substituted aromatic rings. acs.orgwiley.com

Nanospray ionization is a variation of ESI that utilizes significantly lower flow rates (in the nL/min range). rsc.org This adaptation offers several advantages, including reduced sample consumption, decreased ion suppression from the matrix, and enhanced ionization efficiency, leading to improved sensitivity and lower detection limits. rsc.org For trace-level quantification of this compound in complex samples, a nano-HPLC system coupled with a nanospray source to a mass spectrometer would be a powerful configuration. rsc.org

Table 1: Illustrative ESI-MS/MS Fragmentation Data for this compound
Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Interpretation
522.0 [M+H]⁺369.0153.0 (C₇H₆NO₃)Loss of one 4-methoxy-3-nitrophenyl radical
522.0 [M+H]⁺216.0306.0 (C₁₄H₁₂N₂O₆)Loss of two 4-methoxy-3-nitrophenyl radicals
369.0338.031.0 (CH₃O)Loss of a methoxy (B1213986) radical from a phenyl group
369.0323.046.0 (NO₂)Loss of a nitro group from a phenyl group

Note: This table is hypothetical and presents expected fragmentation patterns based on the principles of mass spectrometry applied to organoarsenic compounds. Actual results would require experimental verification.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique that is particularly effective for analyzing high molecular weight compounds and can be more tolerant of complex sample matrices than ESI. In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, carrying the intact analyte molecule with it into the gas phase.

The choice of matrix is a critical parameter for successful MALDI analysis. For an aromatic compound like this compound, common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), or 2,5-dihydroxybenzoic acid (DHB) would be suitable starting points for method development. The time-of-flight (TOF) analyzer then separates the ions based on their mass-to-charge ratio, providing high resolution and mass accuracy. This technique would be highly effective for the unambiguous determination of the compound's molecular weight and for screening samples for its presence.

Table 2: Potential MALDI-TOF-MS Experimental Parameters for Analysis
Parameter Condition Rationale
Matrix α-Cyano-4-hydroxycinnamic acid (CHCA)Effective for a wide range of organic molecules; strong UV absorption.
Laser Type Nitrogen Laser (337 nm)Common laser source matching the absorption spectrum of many matrices.
Mode Reflectron Positive IonProvides higher resolution and mass accuracy for molecular weight confirmation.
Analyte/Matrix Ratio 1:1000 to 1:10,000Ensures efficient energy transfer and minimizes analyte fragmentation.

Note: This table provides a potential starting point for method development. Optimization would be required for the specific analyte and sample matrix.

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a crucial step to isolate this compound from complex environmental or biological matrices, remove interfering substances, and concentrate the analyte to levels suitable for instrumental detection.

Microwave-Assisted Digestion for Total Arsenic Determination

When the objective is to determine the total arsenic content in a sample rather than the specific chemical form, microwave-assisted digestion is a robust and widely used technique. researchgate.net This is a destructive method that uses a combination of strong acids and high temperatures in a closed vessel to completely decompose the sample matrix and the organoarsenic compound, converting all arsenic into a single inorganic form (typically arsenate) for subsequent analysis by techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). epa.govukm.my

The procedure involves placing a representative sample (up to 0.5 g) into a vessel with a mixture of acids, commonly concentrated nitric acid (HNO₃) and hydrogen peroxide (H₂O₂). epa.govukm.my For siliceous matrices, hydrofluoric acid (HF) may also be required. epa.gov The sealed vessel is then heated in a microwave system, which allows for rapid heating to high temperatures (e.g., 200°C) and pressures, ensuring complete digestion in a short period (e.g., 15-30 minutes). epa.govukm.my The main advantages of this method are its speed, reduced risk of external contamination, and minimal loss of volatile elements. researchgate.netukm.my

Solid-Phase Extraction (SPE) and Microextraction (SPME) Techniques

Solid-Phase Extraction (SPE) is a versatile technique used for sample clean-up and pre-concentration. libretexts.org It operates by passing a liquid sample through a cartridge containing a solid sorbent. libretexts.org Depending on the relative affinities of the analyte and matrix components for the sorbent, interfering compounds can be washed away while the analyte of interest is retained, to be eluted later with a different solvent. libretexts.orgresearchgate.net For a moderately polar molecule like this compound, several types of sorbents could be effective:

Reversed-Phase (e.g., C18-bonded silica): Retains non-polar to moderately polar compounds from a polar aqueous matrix.

Normal-Phase (e.g., silica (B1680970), alumina): Retains polar compounds from a non-polar organic matrix.

Ion-Exchange: Could be applicable if the compound can be protonated or deprotonated to carry a charge, allowing for separation based on electrostatic interactions. researchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines extraction and preconcentration into a single step. nih.govnih.gov It uses a fused-silica fiber coated with a polymeric stationary phase. nih.gov The fiber is exposed to the sample (either directly or in the headspace), and analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) or other instrument for desorption and analysis. nih.gov SPME is particularly useful for trace analysis and can be adapted for various organoarsenic compounds, often following a derivatization step to increase volatility. nih.govnih.gov

Table 3: Comparison of SPE Sorbents for Aromatic Organoarsenical Extraction
Sorbent Type Interaction Mechanism Sample Matrix Elution Solvent Applicability for Target Compound
Reversed-Phase (C18) Hydrophobic interactionsAqueousAcetonitrile, MethanolHigh (retains the aromatic structure from water)
Normal-Phase (Silica) Polar interactions (H-bonding)Non-polar organic (e.g., Hexane)Dichloromethane, Ethyl AcetateModerate (depends on sample solvent)
Strong Anion Exchange (SAX) Anion exchangeAqueous (buffered pH)High salt or low pH bufferLow (molecule is neutral)
Strong Cation Exchange (SCX) Cation exchangeAqueous (buffered pH)High salt or high pH bufferLow (molecule is neutral)

Molecular Recognition Technology (MRT) Gels for Selective Separation

Molecular Recognition Technology (MRT) is a highly selective separation process based on the principles of molecular recognition. rsc.org It utilizes specially designed ligands, often macrocycles, that are covalently bonded to a solid support like silica gel. rsc.orgnih.gov These ligands have a three-dimensional structure that is complementary to the target analyte, allowing for a highly specific "lock-and-key" binding interaction. nih.gov

While MRT gels have been successfully developed for the selective separation of common water-soluble arsenic species like arsenite, arsenate, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), a specific MRT gel for this compound would require custom synthesis. nih.govresearchgate.net The process would involve designing and synthesizing a ligand with a cavity size and functional group orientation optimized to bind the target molecule. Once developed, this technology would offer unparalleled selectivity, enabling the isolation of the compound from extremely complex matrices with minimal interference. rsc.orgnih.gov The process typically involves loading the sample onto an MRT column, washing away unbound matrix components, and then eluting the pure target compound with a small volume of a specific eluent. rsc.org

Strategies for Maintaining Species Integrity during Analysis

A fundamental challenge in speciation analysis is to ensure that the chemical form of the analyte does not change between sample collection and measurement. nih.gov The structural integrity of this compound could be compromised by several factors, leading to inaccurate quantification.

Key factors that can alter arsenic species include pH, temperature, light exposure, and the presence of oxidizing or reducing agents. nih.gov For instance, the nitro groups on the phenyl rings are susceptible to reduction, and the arsenic-carbon bonds could be cleaved under harsh chemical conditions.

Strategies to preserve species integrity include:

Sample Storage: Samples should be stored at low temperatures (e.g., frozen or refrigerated) and protected from light by using amber glass containers to prevent photochemical degradation. nih.gov

Chemical Preservation: While acidification is common for preserving total metals, it can alter the speciation of redox-sensitive compounds. unm.edu Alternative, non-acid preservation methods or buffering the sample to its natural pH may be necessary. unm.edu

Mild Extraction Procedures: Harsh extraction conditions, such as high temperatures or the use of strong acids or bases, should be avoided. Techniques like matrix solid-phase dispersion (MSPD) or enzymatic digestion can offer milder alternatives that preserve the integrity of the target species. nih.gov

Minimizing Analysis Time: The time between sample collection, extraction, and analysis should be minimized to reduce the opportunity for transformation. Field-based separation protocols can be particularly effective. researchgate.net

Table 4: Potential Threats to Species Integrity and Corresponding Mitigation Strategies
Threat Potential Transformation Mitigation Strategy Reference
Reductive Conditions Reduction of nitro groups to amino groupsStore samples with minimal headspace; avoid strong reducing agents in extraction. nih.gov
Harsh Acidic/Basic Conditions Cleavage of Arsenic-Carbon (As-C) bondsUse mild extraction solvents; maintain pH close to neutral. nih.govunm.edu
UV/Light Exposure Photochemical degradation of the aromatic structureStore and process samples in amber vials or under low-light conditions. nih.gov
High Temperature Thermal decomposition of the entire moleculeAvoid excessive heat during extraction and storage; use non-thermal extraction methods if possible. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of functionalized organoarsenic compounds often relies on multi-step procedures that may involve hazardous reagents and generate significant waste. A primary future research direction for Tris(4-methoxy-3-nitrophenyl)arsane oxide is the development of novel, sustainable synthetic methodologies. Current approaches to similar compounds often involve the use of organometallic reagents and harsh oxidizing agents. wikipedia.org Future research should focus on "green" chemistry principles to minimize environmental impact. rsc.orgmaxwellsci.com

Key areas for investigation include:

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation/functionalization of simpler aromatic precursors could provide a more atom-economical route to the substituted phenyl rings.

One-Pot Syntheses: Designing one-pot reaction sequences from readily available starting materials would enhance efficiency and reduce the need for purification of intermediates.

Use of Greener Solvents and Reagents: Investigating the use of bio-based solvents and less toxic oxidizing agents for the final oxidation step to the arsane (B1212154) oxide is crucial for developing environmentally benign synthetic protocols.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Traditional Grignard-based SynthesisWell-established methodologyUse of stoichiometric organometallic reagents, potentially hazardous workup
Palladium-Catalyzed Cross-CouplingHigh functional group tolerance, milder reaction conditionsCatalyst cost and removal from the final product
C-H Activation/ArylationHigh atom economy, direct functionalizationRegioselectivity control, optimization of catalytic systems
One-Pot Multi-Component ReactionHigh efficiency, reduced wasteOptimization of reaction conditions for multiple steps

Comprehensive Mechanistic Understanding of Complex Reactions

The reactivity of this compound is predicted to be diverse, involving the arsenic center, the arsine oxide functionality, and the substituted aromatic rings. smolecule.com A thorough mechanistic understanding of its reactions is essential for its rational application. Future research should employ a combination of experimental and computational techniques to elucidate reaction pathways. cardiff.ac.uk

Specific areas of focus should include:

Redox Chemistry: Investigating the reduction of the arsane oxide to the corresponding arsine and the nitro groups to amines. Understanding the selectivity and mechanism of these reductions is key.

Coordination Chemistry: Studying the coordination of the arsane oxide oxygen atom to various metal centers to form novel inorganic-organic hybrid materials. acs.org

Electrophilic and Nucleophilic Aromatic Substitution: Probing the influence of the arsenic-containing substituent on the reactivity of the aromatic rings towards further functionalization.

Mechanistic studies could involve kinetic analysis, isotopic labeling, and the identification of reaction intermediates using advanced spectroscopic techniques. cardiff.ac.uk

Rational Design of Derivatives for Targeted Applications

The unique substitution pattern of this compound makes it an attractive scaffold for the rational design of derivatives with tailored properties. nih.gov By systematically modifying the methoxy (B1213986) and nitro groups, as well as the arsane oxide moiety, new compounds with specific applications can be developed.

Future design strategies should target:

Therapeutic Agents: The presence of nitroaromatic groups suggests potential antimicrobial or anticancer activity. smolecule.comnih.gov Derivatives could be designed to enhance potency and selectivity. The development of organoarsenic compounds as therapeutic agents has a long history, and modern rational design principles can be applied here. rsc.org

Materials Science: Modification of the peripheral functional groups could lead to the development of novel polymers, liquid crystals, or nonlinear optical materials.

Sensors: Introducing specific recognition moieties could enable the development of chemosensors for ions or small molecules.

The following table outlines potential derivatives and their targeted applications:

Derivative TypePotential ApplicationRationale
Amino-substituted analoguesAnticancer agents, Ligands for catalysisReduction of nitro groups to amines can modulate biological activity and coordination properties.
Halogenated derivativesFlame retardants, Bioactive compoundsIntroduction of halogens can enhance lipophilicity and introduce new reactive sites.
Polymeric materialsAdvanced functional materialsIncorporation into polymer backbones could lead to materials with unique optical or electronic properties.

Integration of Theoretical and Experimental Approaches for Predictive Modeling

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding experimental efforts. For this compound, a synergistic approach combining theoretical calculations and experimental validation is a crucial future research direction.

Key areas for integrated research include:

Electronic Structure and Reactivity: Using Density Functional Theory (DFT) to calculate the molecular orbital energies, charge distribution, and spectroscopic properties to understand the influence of the substituents on the arsenic center.

Reaction Mechanism Prediction: Modeling potential reaction pathways to predict activation energies and transition state geometries, providing insights into reaction feasibility and selectivity. cardiff.ac.uk

Structure-Property Relationships: Developing quantitative structure-activity relationship (QSAR) models for designed derivatives to predict their biological activity or material properties.

This integrated approach will accelerate the discovery of new applications for this class of compounds.

Exploration of New Catalytic Transformations

Arsine oxides, analogous to phosphine (B1218219) oxides, have the potential to act as catalysts or ligands in a variety of organic transformations. researchgate.netresearchgate.net The unique electronic properties imparted by the methoxy and nitro substituents in this compound may lead to novel catalytic activities.

Unexplored catalytic applications to be investigated include:

Oxidation Catalysis: The arsane oxide itself could act as an oxygen transfer agent in oxidation reactions.

Lewis Base Catalysis: The oxygen atom of the arsane oxide can act as a Lewis base to activate substrates.

Ligand in Transition Metal Catalysis: The corresponding arsine, obtained by reduction of the oxide, could serve as a ligand in cross-coupling, hydrogenation, or hydroformylation reactions. acs.org

The exploration of these catalytic possibilities could open up new avenues in synthetic organic chemistry.

Advanced Bioinorganic Chemistry Studies

The interaction of arsenic compounds with biological systems is a field of significant interest and complexity. nih.govresearchgate.net Advanced bioinorganic studies on this compound and its derivatives are essential to understand their potential therapeutic or toxicological effects.

Future research in this area should focus on:

Interaction with Biomolecules: Investigating the binding of the compound to proteins, enzymes, and nucleic acids to identify potential biological targets.

Cellular Uptake and Distribution: Studying the mechanisms by which the compound enters cells and its subcellular localization.

Metabolic Fate: Identifying the metabolic products of the compound in biological systems to understand its biotransformation and potential for detoxification or bioactivation. researchgate.net

These studies will be crucial for the development of any potential biomedical applications.

Environmental Fate and Transformation Research

The environmental impact of organoarsenic compounds is a significant concern. nih.gov Research into the environmental fate and transformation of this compound is necessary to assess its potential persistence, mobility, and ecotoxicity.

Key research questions to be addressed include:

Biodegradation Pathways: Identifying microorganisms capable of degrading the compound and elucidating the metabolic pathways involved. The degradation of aromatic compounds is a well-studied field that can provide a basis for this research. nih.govmdpi.comunesp.brresearchgate.net

Abiotic Degradation: Investigating the stability of the compound under various environmental conditions, such as exposure to sunlight (photodegradation) and different pH values (hydrolysis).

Sorption and Mobility in Soils: Studying the interaction of the compound with soil components to predict its mobility in the environment and potential for groundwater contamination.

Understanding the environmental behavior of this compound is a prerequisite for any large-scale application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.